6-Fluoro-5-methylquinoline-2-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-5-methylquinoline-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors followed by functional group modifications. For instance, the fluorination of quinoline derivatives can be performed using electrophilic fluorinating agents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Fluoro-5-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoro-5-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
6-Fluoro-5-methylquinoline-2-carbaldehyde can be compared with other fluorinated quinolines such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity. The presence of the aldehyde group in this compound makes it unique, providing additional functionalization opportunities .
Properties
Molecular Formula |
C11H8FNO |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
6-fluoro-5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-9-3-2-8(6-14)13-11(9)5-4-10(7)12/h2-6H,1H3 |
InChI Key |
TYGBJEIHGQEZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=N2)C=O)F |
Origin of Product |
United States |
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